N-[4-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide
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Overview
Description
N-[4-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of biochemistry and physiology due to its unique properties.
Mechanism of Action
The mechanism of action of N-[4-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is not fully understood. However, it is believed that this compound works by inhibiting the production of inflammatory mediators and reactive oxygen species.
Biochemical and Physiological Effects:
N-[4-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. This compound has been found to reduce inflammation, oxidative stress, and cell death in various cell types.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide in lab experiments include its anti-inflammatory and antioxidant properties, as well as its ability to reduce cell death. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on N-[4-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide include investigating its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-[4-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide involves a series of chemical reactions. The starting materials are 3-bromophenylhydrazine, 2-chloroacetyl chloride, and 4-aminophenylacetic acid. These compounds are reacted together in the presence of a catalyst to form the final product.
Scientific Research Applications
N-[4-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been found to have potential applications in scientific research. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
Product Name |
N-[4-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide |
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Molecular Formula |
C18H14BrN3O3S |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H14BrN3O3S/c1-11(23)20-15-7-5-12(6-8-15)16(24)10-26-18-22-21-17(25-18)13-3-2-4-14(19)9-13/h2-9H,10H2,1H3,(H,20,23) |
InChI Key |
ZDOWISOTMFUQNA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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